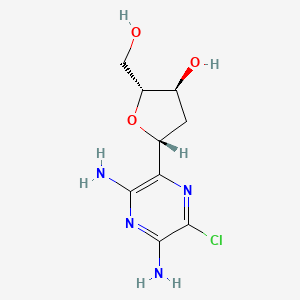
2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine is a synthetic nucleoside analog It is structurally related to naturally occurring nucleosides but has been chemically modified to include a chlorine atom and a deoxyribofuranosyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrazine and 2-deoxyribose.
Glycosylation Reaction: The 2-deoxyribose is activated and then coupled with 2-chloropyrazine under acidic conditions to form the glycosidic bond.
Amination: The resulting intermediate is then subjected to amination reactions to introduce the amino groups at the 3 and 5 positions of the pyrazine ring.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Continuous flow chemistry and automated synthesis platforms could be employed to enhance scalability and reproducibility.
化学反应分析
Types of Reactions
2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger nucleoside analogs or conjugates.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of amino or thiol-substituted derivatives.
Oxidation: Formation of oxidized pyrazine derivatives.
Reduction: Formation of reduced pyrazine derivatives.
科学研究应用
2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent. Its structural similarity to nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Biochemistry: Used as a tool to study nucleoside metabolism and enzyme interactions.
Chemical Biology: Employed in the design of nucleoside-based probes and sensors.
Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.
作用机制
The mechanism of action of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell growth. The compound targets enzymes involved in nucleoside metabolism, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity.
相似化合物的比较
Similar Compounds
2-Amino-6-chloropurine: Another nucleoside analog with antiviral properties.
6-Chloroguanine: Known for its anticancer activity.
2-Chloroadenine: Used in the synthesis of antiviral agents.
Uniqueness
2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine is unique due to its specific substitution pattern and the presence of both chlorine and amino groups. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug development. Its ability to be incorporated into nucleic acids and disrupt their function sets it apart from other nucleoside analogs.
属性
IUPAC Name |
(2R,3S,5R)-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O3/c10-7-9(12)14-8(11)6(13-7)4-1-3(16)5(2-15)17-4/h3-5,15-16H,1-2H2,(H4,11,12,14)/t3-,4+,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJKYPXFZLKMDU-VPENINKCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1C2=C(N=C(C(=N2)Cl)N)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













